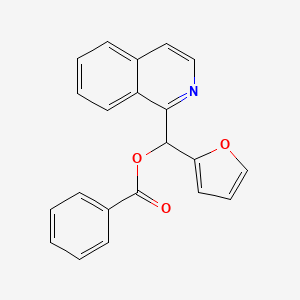![molecular formula C20H20O4 B12158129 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B12158129.png)
5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This particular compound features a chromenone core substituted with methoxybenzyl and trimethyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzyl alcohol, 3,4,7-trimethylcoumarin, and appropriate reagents for coupling reactions.
Coupling Reaction: The key step involves the coupling of 2-methoxybenzyl alcohol with 3,4,7-trimethylcoumarin. This can be achieved using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chromenone core or the methoxybenzyl group, potentially yielding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the methoxybenzyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of dihydro derivatives of the chromenone core.
Substitution: Halogenated or nitrated derivatives of the methoxybenzyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. Chromenones are known for their anti-inflammatory, anticoagulant, and antimicrobial activities. Research into this specific compound could reveal similar or novel biological activities.
Medicine
In medicine, derivatives of chromenones are explored for their potential therapeutic applications. This compound could be investigated for its efficacy in treating diseases such as cancer, cardiovascular disorders, and infectious diseases.
Industry
Industrially, chromenones are used in the production of fragrances, dyes, and optical brighteners
Mechanism of Action
The mechanism of action of 5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one would depend on its specific biological activity. Generally, chromenones exert their effects by interacting with various molecular targets such as enzymes, receptors, and ion channels. The methoxybenzyl group may enhance the compound’s ability to bind to specific targets, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its fluorescence properties and use in biochemical assays.
4-methylumbelliferone: Used as a substrate in enzymatic reactions and has anti-inflammatory properties.
Esculetin: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness
5-[(2-methoxybenzyl)oxy]-3,4,7-trimethyl-2H-chromen-2-one is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent or as a precursor in synthetic chemistry.
Properties
Molecular Formula |
C20H20O4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methoxy]-3,4,7-trimethylchromen-2-one |
InChI |
InChI=1S/C20H20O4/c1-12-9-17(23-11-15-7-5-6-8-16(15)22-4)19-13(2)14(3)20(21)24-18(19)10-12/h5-10H,11H2,1-4H3 |
InChI Key |
KWKYAXUXYZJZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cycloheptyl-4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide](/img/structure/B12158046.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12158051.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12158056.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158064.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12158073.png)

![methyl 4-({[4-(2,5-dimethoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B12158078.png)
![ethyl [(2Z)-2-({[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12158083.png)
![N'-[(Z)-(4-fluorophenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12158093.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12158101.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,5-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12158108.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12158114.png)
